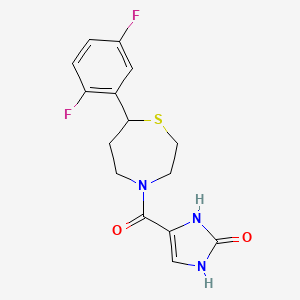

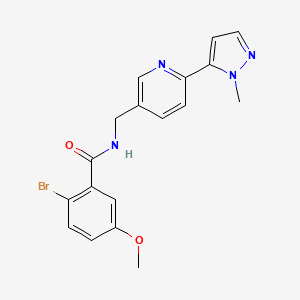

![molecular formula C18H24FNO4 B2892527 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid CAS No. 1779126-77-0](/img/structure/B2892527.png)

2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

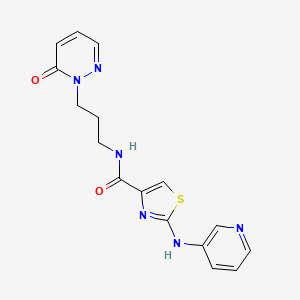

2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Molecular Structure Analysis

The empirical formula of the compound is C18H25NO4 . The molecular weight is 319.40 . The structure includes a piperidine ring with a tert-butoxycarbonyl group and a phenyl group attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a functional group of Boc and carboxylic acid . The storage temperature is 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Asymmetric Synthesis and Chiral Building Blocks

Asymmetric Synthesis of Piperidine Derivatives

Research has demonstrated the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, highlighting the importance of tert-butoxycarbonyl-protected piperidines as intermediates for generating enantiomerically pure compounds (Xue et al., 2002). Such methodologies are crucial for the development of pharmaceuticals and complex organic molecules, providing a pathway to synthesize specific stereoisomers with desired biological activities.

Medicinal Chemistry and Drug Design

Folate Analogues Synthesis

The construction of folate analogues involving tert-butoxycarbonyl-protected intermediates has been explored for their potential in cancer therapy. These compounds can act as substrates for enzymes in folate metabolism or as inhibitors, demonstrating the role of such chemical structures in developing therapeutic agents (Rosowsky et al., 1994).

Material Science and Nanotechnology

Development of Molecular Probes

Synthesis of fluorescent molecular probes incorporating tert-butoxycarbonyl-protected amines has shown applications in sensing and imaging technologies. These compounds can be utilized for the detection of nanoparticles or biological markers, underlining the utility of tert-butoxycarbonyl-protected compounds in creating sensitive and selective sensors (Bekere et al., 2013).

Bioconjugation and Biomolecule Modification

Chelating Agents for Imaging

The synthesis of precursor chelating agents for lanthanide ions, which are essential for magnetic resonance imaging (MRI) and other imaging modalities, has been reported. These agents often employ tert-butoxycarbonyl-protected intermediates for the efficient labeling of biomolecules, improving targeting specificity and pharmacokinetics of the contrast media (Li et al., 2009).

作用機序

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are related to protein degradation. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination of the target protein. This marks the protein for degradation by the proteasome, a complex that breaks down proteins in the cell .

Result of Action

The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .

Safety and Hazards

The compound is classified as having Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 hazards . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin irritation or rash occurs .

将来の方向性

The future directions of this compound largely lie in its application in the development of PROTACs . By optimizing the structure of the linker, it may be possible to improve the efficacy and selectivity of PROTACs. This could lead to the development of more effective drugs for a variety of diseases.

特性

IUPAC Name |

2-[4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKICSKZFDPBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

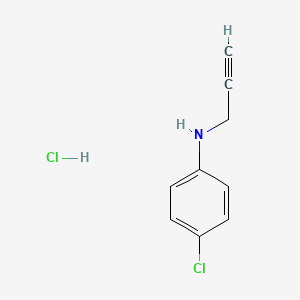

![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)

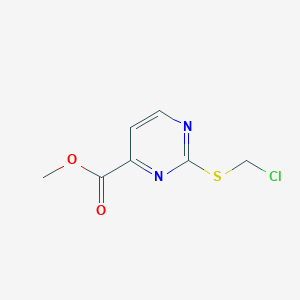

![2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2892445.png)

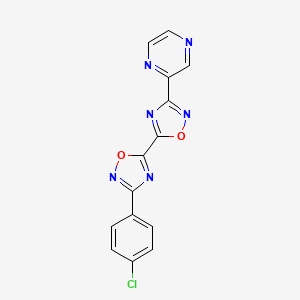

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2892449.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)